molecular formula C28H36N2O B13257555 (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13257555
M. Wt: 416.6 g/mol
InChI Key: CSWITIDQXAQLOZ-MHZLTWQESA-N
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Description

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a complex organic compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group followed by the introduction of the triphenylmethyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the amino groups can produce various amine derivatives.

Scientific Research Applications

(2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[Bis(propan-2-yl)amino]-2-[(phenylmethyl)amino]propan-1-ol
  • (2S)-3-[Bis(propan-2-yl)amino]-2-[(methyl)amino]propan-1-ol

Uniqueness

What sets (2S)-3-[Bis(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol apart from similar compounds is the presence of the triphenylmethyl group, which significantly influences its chemical reactivity and interaction with biological targets. This unique structural feature can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C28H36N2O

Molecular Weight

416.6 g/mol

IUPAC Name

(2S)-3-[di(propan-2-yl)amino]-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C28H36N2O/c1-22(2)30(23(3)4)20-27(21-31)29-28(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,22-23,27,29,31H,20-21H2,1-4H3/t27-/m0/s1

InChI Key

CSWITIDQXAQLOZ-MHZLTWQESA-N

Isomeric SMILES

CC(C)N(C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC(C)N(CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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